![molecular formula C14H15N3O4 B6317840 4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester CAS No. 340736-81-4](/img/structure/B6317840.png)
4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester
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Overview
Description
“4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of “4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The empirical formula is C15H25N3O3 .Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of 1,2,4-oxadiazole derivatives in cancer therapy. Tert-butyl 4-(5-carbamoyl-1,2,4-oxadiazol-3-yl)benzoate may exhibit antiproliferative effects against cancer cells, making it a candidate for drug development .
- Anti-Inflammatory Properties : Compounds containing the 1,2,4-oxadiazole scaffold have shown anti-inflammatory activity. Tert-butyl 4-(5-carbamoyl-1,2,4-oxadiazol-3-yl)benzoate could be investigated for its potential in managing inflammatory conditions .
- Targeting Enzymes and Receptors : The unique structure of this compound makes it an interesting lead for drug discovery. Researchers can explore its interactions with specific enzymes or receptors, potentially identifying novel drug targets .
- Luminescent Properties : 1,2,4-oxadiazole derivatives have been used in scintillation detectors and luminescent materials. Tert-butyl 4-(5-carbamoyl-1,2,4-oxadiazol-3-yl)benzoate might contribute to the development of efficient scintillators for radiation detection .
- Colorants and Fluorescent Dyes : The 1,2,4-oxadiazole core can be modified to create colorful dyes. Researchers could explore tert-butyl 4-(5-carbamoyl-1,2,4-oxadiazol-3-yl)benzoate as a potential dye or fluorescent probe .
- Protein-Ligand Interactions : Investigating the binding affinity of this compound to proteins (such as FABP1) can provide insights into its biological activity. Crystal structures of complexes involving tert-butyl 4-(5-carbamoyl-1,2,4-oxadiazol-3-yl)benzoate could aid in understanding its mode of action .
- Polymer Chemistry : Incorporating 1,2,4-oxadiazole derivatives into polymer matrices may enhance material properties. Researchers can explore tert-butyl 4-(5-carbamoyl-1,2,4-oxadiazol-3-yl)benzoate as a potential monomer for polymer synthesis .
Pharmaceutical Industry
Drug Discovery
Scintillating Materials
Dyestuff Industry
Biochemical Studies
Materials Science
Future Directions
The future directions for research on “4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields such as medicinal chemistry and material science .
properties
IUPAC Name |
tert-butyl 4-(5-carbamoyl-1,2,4-oxadiazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-14(2,3)20-13(19)9-6-4-8(5-7-9)11-16-12(10(15)18)21-17-11/h4-7H,1-3H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIULRRPRFBQBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-carbamoyl-1,2,4-oxadiazol-3-yl)benzoate |
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